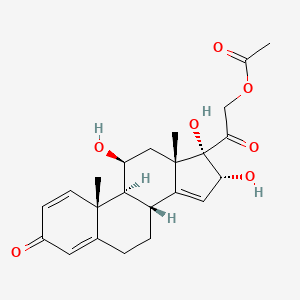
(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione is a complex organic compound that belongs to the class of steroids Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of acetyl groups to hydroxyl groups.
Oxidation and Reduction: Specific oxidation and reduction reactions to achieve the desired functional groups.
Cyclization: Formation of the characteristic steroid ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acetylating agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学的研究の応用
(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex steroids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets depend on the specific context and application.
類似化合物との比較
Similar Compounds
Corticosteroids: Compounds with similar structures and functions, used in anti-inflammatory treatments.
Anabolic Steroids: Compounds that promote muscle growth and are structurally related to (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione.
Uniqueness
What sets this compound apart is its specific structural features and the unique combination of functional groups, which may confer distinct biological activities and applications.
特性
分子式 |
C23H28O7 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
[2-oxo-2-[(8R,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-9,15,17-18,20,26-27,29H,4-5,10-11H2,1-3H3/t15-,17-,18+,20+,21-,22-,23-/m0/s1 |
InChIキー |
JDZQPNMMHWBKCV-GMUYWZDJSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |
正規SMILES |
CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
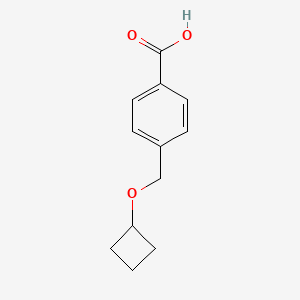
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
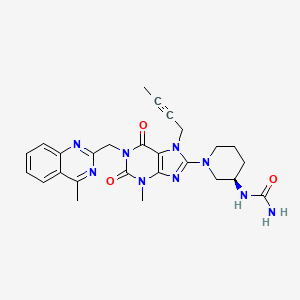

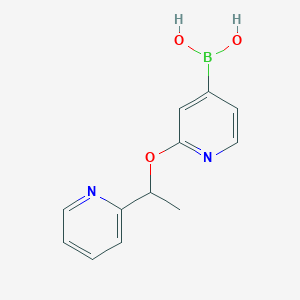
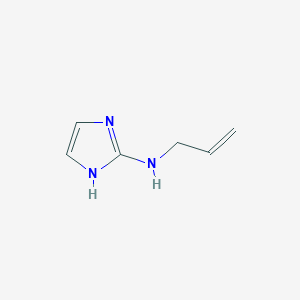
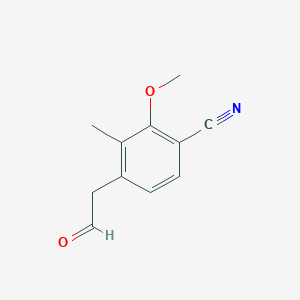
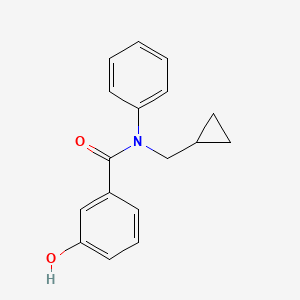
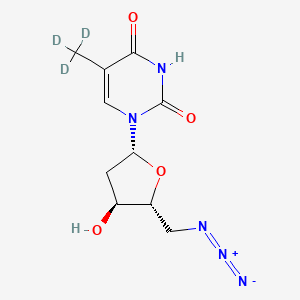

![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)


